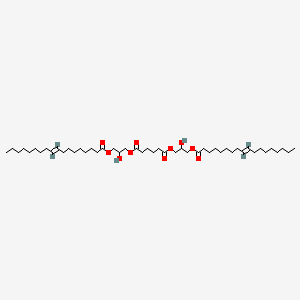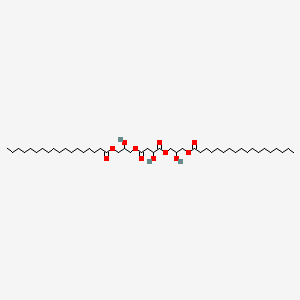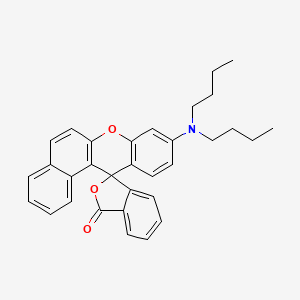
9-(Dibutylamino)spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 286-754-3, also known as dipropylene glycol diacrylate, is a chemical compound with the molecular formula C12H18O5. It is commonly used in various industrial applications due to its unique properties, including its ability to form polymers and its reactivity with other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, dipropylene glycol diacrylate is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the continuous feeding of dipropylene glycol and acrylic acid into the reactor, along with the catalyst, and the continuous removal of the product.
化学反応の分析
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators such as peroxides or ultraviolet light, forming cross-linked polymers.
Addition Reactions: It can react with nucleophiles, such as amines or thiols, through Michael addition reactions.
Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst, breaking down into dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Addition Reactions: Nucleophiles such as primary amines or thiols are used, often under mild conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Cross-linked polymers with various applications in coatings, adhesives, and sealants.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: Dipropylene glycol and acrylic acid.
科学的研究の応用
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of hydrogels for drug delivery systems.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Industry: Applied in the production of coatings, inks, and adhesives due to its excellent film-forming properties.
作用機序
The mechanism of action of dipropylene glycol diacrylate primarily involves its reactivity with other chemicals to form polymers or adducts. The acrylate groups in the compound can undergo polymerization or addition reactions, leading to the formation of cross-linked networks or adducts with nucleophiles. These reactions are facilitated by the presence of initiators or catalysts, which help to activate the acrylate groups and promote the desired chemical transformations.
類似化合物との比較
Dipropylene glycol diacrylate can be compared with other similar compounds, such as:
Tripropylene glycol diacrylate: Similar in structure but with an additional propylene glycol unit, leading to different physical properties and reactivity.
Ethylene glycol diacrylate: Contains ethylene glycol instead of dipropylene glycol, resulting in different polymerization behavior and applications.
Butylene glycol diacrylate: Contains butylene glycol, offering different mechanical properties in the resulting polymers.
Dipropylene glycol diacrylate is unique due to its balance of reactivity and physical properties, making it suitable for a wide range of applications in various fields.
特性
CAS番号 |
85391-02-2 |
|---|---|
分子式 |
C32H31NO3 |
分子量 |
477.6 g/mol |
IUPAC名 |
9'-(dibutylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |
InChI |
InChI=1S/C32H31NO3/c1-3-5-19-33(20-6-4-2)23-16-17-27-29(21-23)35-28-18-15-22-11-7-8-12-24(22)30(28)32(27)26-14-10-9-13-25(26)31(34)36-32/h7-18,21H,3-6,19-20H2,1-2H3 |
InChIキー |
PJHKDRUZMMAVQZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




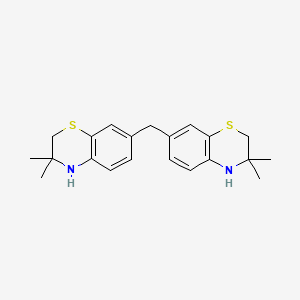
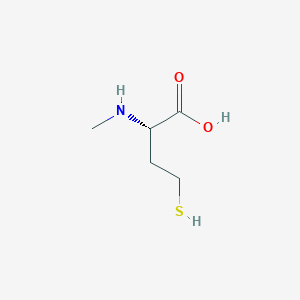
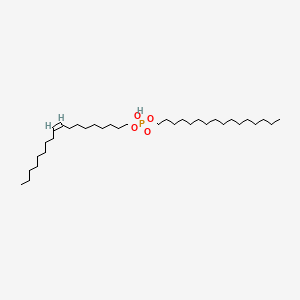
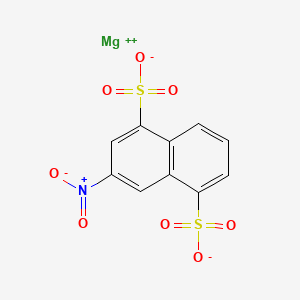
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
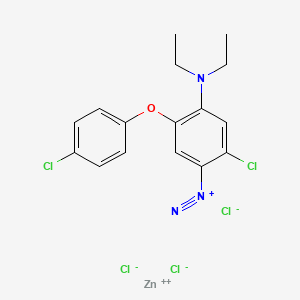

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
